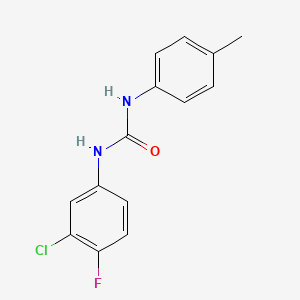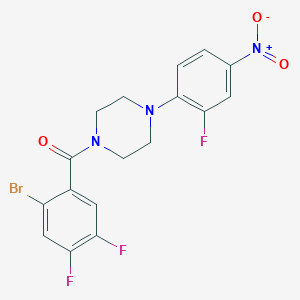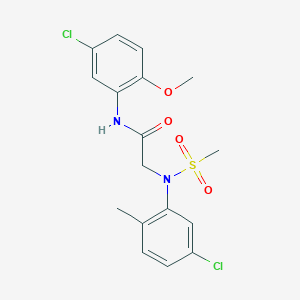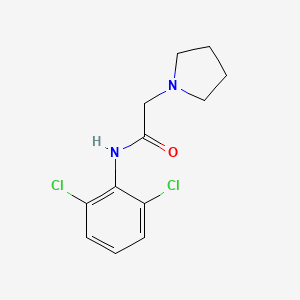
N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea, also known as CFMU, is a chemical compound that has gained attention in the field of scientific research due to its potential uses in various applications. CFMU is a urea derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes or receptors. In cancer cells, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell growth and division. In Alzheimer's disease, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea inhibits the activity of acetylcholinesterase, leading to an increase in acetylcholine levels and improved cognitive function.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea inhibits cell growth and division, leading to cell death. In Alzheimer's disease, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea improves cognitive function by increasing acetylcholine levels in the brain. N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea has been shown to have potent anticancer and anti-Alzheimer's disease activity, making it a promising candidate for further research. However, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea also has some limitations. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to study.
将来の方向性
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea. One area of interest is its potential use in combination with other anticancer drugs to improve their efficacy. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea could be modified to improve its solubility in water, making it easier to work with in lab experiments. Further research is also needed to fully understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea and its potential uses in other diseases beyond cancer and Alzheimer's disease.
合成法
N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea can be synthesized through a multistep process starting with the reaction of 3-chloro-4-fluoroaniline with 4-methylphenyl isocyanate in the presence of a base. The resulting intermediate is then treated with phosgene to obtain the final product, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use in cancer research. N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea has been studied for its use in the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-2-4-10(5-3-9)17-14(19)18-11-6-7-13(16)12(15)8-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSUTYNVUAOYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-N'-(4-methylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(benzylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5130493.png)
![2-chloro-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5130498.png)

![diethyl 3-methyl-5-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5130522.png)
![N-mesityl-2-[(4-phenyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5130525.png)


![2-chloro-N-{1-[1-(4-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5130539.png)
![7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-1H-indol-6-ol hydrochloride](/img/structure/B5130544.png)
![3-(3-nitrophenyl)-4-propionyl-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B5130554.png)

![5-(2-fluorobenzylidene)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5130561.png)

![N-(2-ethylphenyl)-4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B5130574.png)